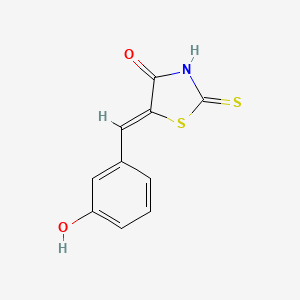

5-(3-Hydroxybenzylidene)-rhodanine

Description

The exact mass of the compound (5E)-5-(3-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15946. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQNEHSJTBPNPT-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-Hydroxybenzylidene)-rhodanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Hydroxybenzylidene)-rhodanine, a synthetic organic compound belonging to the rhodanine (B49660) derivative family, has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. Rhodanine and its derivatives are known to exhibit a wide range of biological activities, although their development is often accompanied by cautionary notes regarding potential pan-assay interference (PAINS).[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and a discussion of its known biological context.

Chemical and Physical Properties

This compound is characterized by the following properties. The quantitative data is summarized in Table 1 for ease of reference.

| Property | Value | Source |

| IUPAC Name | (5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | PubChem |

| CAS Number | 37530-35-1 | [2][3][4] |

| Molecular Formula | C₁₀H₇NO₂S₂ | [3][4] |

| Molecular Weight | 237.30 g/mol | [3] |

| Boiling Point | 440.1 °C at 760 mmHg (Predicted) | [2][5] |

| Flash Point | 220 °C (Predicted) | [2][5] |

| Density | 1.56 g/cm³ (Predicted) | [2][5] |

| Refractive Index | 1.776 (Predicted) | [2][5] |

| Solubility | Insoluble in water. Solubility in organic solvents like acetone (B3395972) is moderate, while it is very slightly soluble in benzene (B151609) and chloroform. | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between rhodanine and 3-hydroxybenzaldehyde (B18108). This reaction is a cornerstone of rhodanine derivative synthesis and can be carried out under various conditions.

General Knoevenagel Condensation Protocol

This protocol is adapted from established methods for the synthesis of 5-arylidene rhodanine derivatives.[5]

Materials:

-

Rhodanine

-

3-Hydroxybenzaldehyde

-

Catalyst (e.g., piperidine (B6355638), sodium acetate)

-

Solvent (e.g., ethanol (B145695), acetic acid)

Procedure:

-

Dissolve equimolar amounts of rhodanine and 3-hydroxybenzaldehyde in a suitable solvent in a round-bottom flask.

-

Add a catalytic amount of a base, such as piperidine or sodium acetate.

-

The reaction mixture is then typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the pure this compound.

A visual representation of the general synthesis workflow is provided below.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-hydroxyphenyl group, a singlet for the vinylic proton of the benzylidene moiety, and signals corresponding to the N-H proton of the rhodanine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl and thiocarbonyl carbons of the rhodanine ring, as well as signals for the carbons of the benzylidene group and the aromatic ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching, C=O (carbonyl) stretching, C=S (thiocarbonyl) stretching, and C=C stretching of the aromatic ring and the exocyclic double bond.

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption maxima corresponding to the π-π* transitions within the conjugated system of the molecule.

Biological Activity and Mechanism of Action

Rhodanine derivatives are a well-documented class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and enzyme inhibitory effects.[6] However, it is crucial to approach these findings with caution, as the rhodanine scaffold is a known PAIN (pan-assay interference compound), which can lead to non-specific activity in high-throughput screening assays.[1]

The biological activity of this compound specifically has been less extensively studied compared to other derivatives. Its potential as an algicidal agent has been noted.[7] The mechanism of action for rhodanine derivatives often involves the inhibition of various enzymes. For instance, different rhodanine derivatives have been reported to inhibit enzymes such as aldose reductase, hepatitis C virus (HCV) NS3 protease, and various kinases.[6][8]

The general mechanism of enzyme inhibition by some rhodanine derivatives is thought to involve the formation of a covalent bond with the target protein, often through a Michael addition reaction, or through non-covalent interactions within the enzyme's active site. A simplified, hypothetical signaling pathway illustrating a potential enzyme inhibition mechanism is depicted below.

Conclusion

This compound is a rhodanine derivative with defined physicochemical properties and a well-established synthetic route. While its specific biological activities and mechanism of action require further detailed investigation, the broader class of rhodanine compounds continues to be a source of interest for the development of novel therapeutic agents and other functional materials. Researchers and drug development professionals are encouraged to consider the potential for non-specific interactions inherent to the rhodanine scaffold during the evaluation of this and related compounds. Further studies are warranted to fully elucidate the specific spectral characteristics and biological profile of this compound to unlock its full potential.

References

- 1. Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Hydroxybenzylidene rhodanine | C10H7NO2S2 | CID 155163574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Valuation and Molecular Docking Analysis of New 5-Benzylidene Bis-Rhodanine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 5-(3-Hydroxybenzylidene)-rhodanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 5-(3-Hydroxybenzylidene)-rhodanine, a rhodanine (B49660) derivative with significant potential in drug discovery. The document details the synthetic protocols, presents comparative data on reaction conditions, and elucidates the mechanistic aspects of the condensation and the biological signaling pathways associated with rhodanine derivatives.

Introduction to Knoevenagel Condensation and Rhodanine Derivatives

The Knoevenagel condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically catalyzed by a base, to yield an α,β-unsaturated product. This reaction is of paramount importance in the synthesis of various heterocyclic compounds, including rhodanine derivatives.

Rhodanine, a 2-thioxo-4-thiazolidinone, and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, and anticancer properties. The introduction of a benzylidene moiety at the C-5 position of the rhodanine ring, through Knoevenagel condensation, is a common strategy for the development of novel therapeutic agents. This compound, in particular, has been investigated for its potential as a selective algicide and as a scaffold for enzyme inhibitors.

Synthesis of this compound via Knoevenagel Condensation

The synthesis of this compound is achieved through the Knoevenagel condensation of 3-hydroxybenzaldehyde (B18108) and rhodanine. The reaction is typically carried out in the presence of a basic catalyst and a suitable solvent. A variety of catalysts and solvent systems have been explored to optimize the reaction conditions, aiming for high yields, short reaction times, and environmentally benign procedures.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Comparative Data of Reaction Conditions

The choice of catalyst, solvent, and reaction temperature significantly influences the yield and reaction time of the Knoevenagel condensation. Below is a summary of various reported conditions for the synthesis of 5-arylidene rhodanine derivatives, providing a comparative basis for optimizing the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Piperidine (B6355638) | Ethanol (B145695) | Reflux | 2-6 h | 70-90 | [1] |

| Ammonium Acetate | Acetic Acid | 100-120 | 1-4 h | 80-95 | [2] |

| Glycine | Water | 80-100 | 2-5 h | 75-92 | [2] |

| 2-Hydroxyethylammonium acetate | Solvent-free | 90 | 15-30 min | 90-98 | [3] |

| Alum (15 mol%) | Water | Microwave (400W) | 6-12 min | 85-96 | [4] |

| Diammonium hydrogen phosphate | Water | 90 | 30-60 min | 88-97 | [5] |

| Choline (B1196258) chloride:urea (B33335) (DES) | Catalyst-free | 90 | 1-2 h | 10-78 | [6] |

| CuFe2O4 Nanoparticles | Water | 100 | 30-40 min | 85-95 | [7] |

Note: The yields and reaction times are for a range of 5-arylidene rhodanine derivatives and may vary for the specific synthesis of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using both conventional and green chemistry approaches.

Protocol 1: Conventional Synthesis using Piperidine Catalyst

Materials:

-

3-Hydroxybenzaldehyde

-

Rhodanine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-hydroxybenzaldehyde and 1.0 equivalent of rhodanine in a minimal amount of absolute ethanol.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to induce precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Protocol 2: Green Synthesis using a Deep Eutectic Solvent (DES)

Materials:

-

3-Hydroxybenzaldehyde

-

Rhodanine

-

Choline chloride

-

Urea

-

Water

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 2:1 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.[6]

-

To the pre-heated DES, add 1.0 equivalent of 3-hydroxybenzaldehyde and 1.0 equivalent of rhodanine.[6]

-

Stir the reaction mixture at 90 °C. Monitor the reaction progress by TLC.

-

Upon completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove the DES.

-

Dry the purified this compound.

Reaction Mechanism and Biological Signaling Pathways

Knoevenagel Condensation Mechanism

The Knoevenagel condensation proceeds through a series of steps initiated by the deprotonation of the active methylene group of rhodanine by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-hydroxybenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel condensation for the synthesis of this compound.

Experimental Workflow

A general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

PIM-1 Kinase Signaling Pathway and Apoptosis Induction

Rhodanine derivatives have been identified as potent inhibitors of various kinases, including the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family. PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins. Inhibition of PIM-1 by compounds such as this compound can lead to the activation of apoptotic pathways.[6][8]

The proposed mechanism involves the inhibition of PIM-1, which prevents the phosphorylation of the pro-apoptotic protein BAD. Unphosphorylated BAD is then free to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This disruption of the Bcl-2/BAD complex leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis.[9][10]

Caption: Inhibition of the PIM-1 signaling pathway by this compound, leading to apoptosis.

Conclusion

The Knoevenagel condensation provides a versatile and efficient route for the synthesis of this compound. The optimization of reaction conditions, including the use of green catalysts and solvents, can lead to high yields and environmentally friendly processes. The biological activity of rhodanine derivatives as PIM-1 kinase inhibitors highlights their potential as therapeutic agents for diseases characterized by aberrant cell survival and proliferation, such as cancer. Further research into the specific biological targets and mechanisms of action of this compound will be crucial for its development as a potential drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine-Benzoimidazole Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide on the Biological Activity of 5-(3-Hydroxybenzylidene)-rhodanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Hydroxybenzylidene)-rhodanine is a synthetic compound belonging to the rhodanine (B49660) class of heterocyclic molecules, which are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological profile of this compound and its closely related analogs. While data on the specific biological activities of this compound is limited, this document compiles available information and presents data from structurally similar compounds to infer its potential therapeutic applications. The primary focus is on its potential as a tyrosinase inhibitor, with additional context provided on the broader anticancer and antimicrobial properties of the rhodanine scaffold. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant pathways and workflows to support further research and drug development efforts.

Introduction

Rhodanine, a 2-thioxo-4-thiazolidinone core, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The substitution at the 5-position of the rhodanine ring, often with a benzylidene moiety, is a common strategy for modulating the pharmacological profile of these compounds. The presence of a hydroxyl group on the benzylidene ring, as in this compound, can significantly influence its interaction with biological targets through hydrogen bonding and other electronic effects. This guide aims to consolidate the current understanding of the biological activities associated with this specific rhodanine derivative and its immediate chemical neighborhood.

Enzyme Inhibition

Tyrosinase Inhibition

-

IC50: 18.1 ± 1.0 μM (against mushroom tyrosinase)[1]

The mechanism of inhibition for rhodanine derivatives against tyrosinase is often competitive, with the inhibitor binding to the active site of the enzyme. In silico docking simulations of 5-HMT have suggested a greater binding affinity to the tyrosinase catalytic site compared to kojic acid, adopting a different binding conformation[2].

Table 1: Tyrosinase Inhibitory Activity of a this compound Analog

| Compound Name | Target Enzyme | IC50 (μM) | Notes |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | Mushroom Tyrosinase | 18.1 ± 1.0 | More potent than kojic acid.[1] |

Signaling Pathway of Tyrosinase in Melanogenesis

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the formation of melanin. Inhibition of tyrosinase is a key strategy for the development of agents to treat hyperpigmentation disorders.

Figure 1: Simplified signaling pathway of melanogenesis and the inhibitory action of rhodanine analogs on tyrosinase.

Anticancer Activity

Direct cytotoxic data for this compound against specific cancer cell lines is not prominently available in the reviewed scientific literature. However, the rhodanine scaffold is a well-established pharmacophore in the design of anticancer agents. Numerous derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The anticancer activity of rhodanine derivatives is often attributed to their ability to inhibit various protein kinases and other enzymes involved in cell proliferation and survival.

For context, a different derivative, (Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide, has shown potent antiproliferative activity against the A549 human lung cancer cell line with an IC50 of 7.0 µM[3]. Another study on 5-isopropylidene-3-ethyl rhodanine reported induction of apoptosis in a leukemic cell line[4].

Table 2: Anticancer Activity of Representative Rhodanine Derivatives (for reference)

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action (if known) |

| (Z)-2-(5-(4-(dimethylamino) benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide | A549 (Lung) | 7.0 | Microtubule-modulating agent |

| 5-Isopropylidene-3-ethyl rhodanine | CEM (Leukemia) | <10 | Induction of apoptosis |

Antimicrobial Activity

Specific minimum inhibitory concentration (MIC) values for this compound against bacterial or fungal strains have not been found in the available literature. Nevertheless, the rhodanine class of compounds is known for its broad-spectrum antimicrobial properties. The activity is often more pronounced against Gram-positive bacteria.

For reference, a study on a series of rhodanine-3-carboxyalkanoic acid derivatives reported MIC values ranging from 1.95 to 250 µg/mL against various Gram-positive bacterial strains[5]. Another study on different rhodanine derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC90 values as low as 4 μM[6].

Table 3: Antimicrobial Activity of Representative Rhodanine Derivatives (for reference)

| Compound Class | Bacterial Strain(s) | MIC Range (µg/mL) |

| Rhodanine-3-carboxyalkanoic acid derivatives | Gram-positive bacteria | 1.95 - 250 |

| Various rhodanine derivatives | Methicillin-resistant S. aureus | 4 (MIC90 in µM) |

Experimental Protocols

Tyrosinase Inhibition Assay (Dopachrome Method)

This protocol is a standard method for assessing the inhibitory effect of compounds on mushroom tyrosinase activity using L-DOPA as a substrate.

Figure 2: General workflow for a tyrosinase inhibition assay using the dopachrome (B613829) method.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a 0.1 M potassium phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a concentration of 100 units/mL.

-

Prepare a 10 mM solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in the phosphate buffer.

-

Dissolve the test compound (e.g., this compound) and a positive control (e.g., kojic acid) in a suitable solvent (like DMSO) to create stock solutions, and then prepare serial dilutions.

-

-

Assay in a 96-Well Plate:

-

To each well, add 40 µL of the test compound solution (or solvent for control), 80 µL of the phosphate buffer, and 40 µL of the mushroom tyrosinase solution.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

-

-

Measurement and Analysis:

-

After a further 10-minute incubation, measure the absorbance at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Figure 3: General workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

-

Cell Seeding:

-

Cancer cells are seeded into a 96-well plate at a density of approximately 5x10³ cells per well and incubated overnight to allow for cell attachment.

-

-

Compound Treatment:

-

The following day, the cells are treated with various concentrations of the test compound (e.g., 62.5, 125, 250, 500, and 1000 µg/ml) and incubated for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, MTT reagent is added to each well (e.g., at a final concentration of 0.5 mg/mL) and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

The medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[8]

-

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Steps:

-

Preparation:

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is prepared and added to each well.

-

-

Incubation:

-

The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 24 hours for many bacteria).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[6]

-

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is sparse, evidence from closely related analogs strongly suggests its potential as a tyrosinase inhibitor. Further investigation is warranted to fully characterize its inhibitory profile against tyrosinase and to explore its potential anticancer and antimicrobial activities, which are hallmarks of the broader rhodanine family. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations and contribute to the development of new therapeutic agents based on this promising scaffold.

References

- 1. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel synthetic compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773) inhibits mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-(3-Hydroxybenzylidene)-rhodanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Hydroxybenzylidene)-rhodanine is a small molecule belonging to the rhodanine (B49660) class of heterocyclic compounds. Rhodanine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular targets, modulation of signaling pathways, and cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit the therapeutic potential of this compound.

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism of action of this compound and its analogs is the inhibition of specific enzymes, particularly protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Key Molecular Targets

Extensive research has identified several key protein targets of rhodanine derivatives. While specific quantitative data for this compound is emerging, studies on structurally similar benzylidene rhodanines provide strong evidence for its inhibitory activity against the following enzymes:

-

Phosphatase of Regenerating Liver 3 (PRL-3): PRL-3 is a dual-specificity phosphatase that is overexpressed in various metastatic cancers. It is a key promoter of cancer cell migration, invasion, and proliferation. Benzylidene rhodanine derivatives have been shown to be potent inhibitors of PRL-3. One study reported an IC50 value of 0.9 µM for a benzylidene rhodanine derivative against PRL-3, indicating a strong inhibitory effect.[1] The inhibition of PRL-3 by this compound is a central aspect of its potential anticancer activity.

-

JNK-stimulating phosphatase-1 (JSP-1/DUSP22): JSP-1 is a dual-specificity phosphatase that can selectively activate the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in cellular responses to stress, inflammation, and apoptosis. Rhodanine-based compounds have been identified as novel and potent inhibitors of JSP-1, suggesting a role in modulating inflammatory and proliferative disorders.[2]

The inhibitory activity of this compound against these and other enzymes is attributed to the chemical structure of the rhodanine core and the nature of the benzylidene substituent.

Quantitative Data on Enzyme Inhibition

The following table summarizes the available quantitative data for the inhibitory activity of benzylidene rhodanine derivatives against key target enzymes. It is important to note that while a specific IC50 value for this compound is not yet widely published, the data for analogous compounds strongly suggest its potential as a potent inhibitor.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Benzylidene rhodanine derivative | PRL-3 | 0.9 µM | [1] |

| Rhodanine-based inhibitors | JSP-1 | Potent inhibition observed | [2] |

Signaling Pathway Modulation

By inhibiting key enzymes like PRL-3 and JSP-1, this compound can significantly modulate critical intracellular signaling pathways.

PRL-3 Signaling Pathway

PRL-3 is known to activate several pro-oncogenic signaling pathways. Inhibition of PRL-3 by this compound is expected to disrupt these pathways, leading to anticancer effects. The diagram below illustrates the central role of PRL-3 in cancer cell signaling and the potential point of intervention for inhibitors like this compound.

Caption: Inhibition of PRL-3 by this compound.

JSP-1 (DUSP22) Signaling Pathway

JSP-1 is a key regulator of the JNK signaling cascade. While it is a phosphatase, it can paradoxically lead to the activation of JNK. The inhibition of JSP-1 by this compound could therefore modulate JNK-dependent cellular processes.

Caption: Modulation of the JNK pathway via JSP-1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.

PRL-3 Inhibition Assay (In Vitro)

This protocol describes a typical enzymatic assay to determine the inhibitory activity of a compound against PRL-3.

Materials:

-

Recombinant human PRL-3 enzyme

-

Phosphatase substrate: p-Nitrophenyl Phosphate (pNPP) or a fluorescent substrate like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

This compound (test compound) dissolved in DMSO

-

96-well microplate (black for fluorescent assays, clear for colorimetric assays)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Enzyme and Substrate Preparation: Dilute the PRL-3 enzyme and the substrate to their working concentrations in the assay buffer. The optimal concentrations should be determined empirically.

-

Assay Reaction:

-

Add a fixed volume of the diluted test compound or vehicle (DMSO) to the wells of the microplate.

-

Add the diluted PRL-3 enzyme solution to each well.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Detection:

-

For pNPP (colorimetric): Stop the reaction after a defined time (e.g., 30-60 minutes) by adding a stop solution (e.g., 1 M NaOH). Measure the absorbance at 405 nm.

-

For DiFMUP (fluorescent): Monitor the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) over time in a kinetic mode.

-

-

Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

Caption: Workflow for in vitro enzyme inhibition assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., a line known to overexpress PRL-3, such as certain colon or breast cancer cell lines)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound is a promising small molecule with a mechanism of action centered on the inhibition of key signaling enzymes, most notably PRL-3. By targeting these enzymes, the compound has the potential to disrupt oncogenic signaling pathways, thereby inhibiting cancer cell proliferation, migration, and survival. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other rhodanine-based compounds. Future research should focus on obtaining more specific quantitative data for this compound against a broader panel of enzymes and on elucidating its effects in relevant in vivo models to fully assess its therapeutic potential.

References

Spectroscopic Analysis of 5-(3-Hydroxybenzylidene)-rhodanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(3-Hydroxybenzylidene)-rhodanine, a molecule of interest in medicinal chemistry. Due to the limited availability of directly published, comprehensive experimental spectra for this specific molecule, this guide presents a combination of data from closely related rhodanine (B49660) derivatives and established spectroscopic principles. The methodologies described are standard for the structural elucidation of organic compounds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its analogues. This data is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Multiplicity |

| Aromatic-CH (ortho to -OH) | 6.8 - 7.0 | d |

| Aromatic-CH (para to -OH) | 7.2 - 7.4 | t |

| Aromatic-CH (ortho to benzylidene) | 7.0 - 7.2 | d |

| Aromatic-CH (meta to -OH) | 6.9 - 7.1 | s (broad) |

| Vinyl-CH | 7.5 - 7.8 | s |

| NH (rhodanine) | 12.0 - 13.5 | s (broad) |

| OH (phenolic) | 9.0 - 10.0 | s (broad) |

Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S (Thione) | 190 - 205 |

| C=O (Carbonyl) | 165 - 175 |

| C=C (Vinyl) | 120 - 135 |

| C-S (Rhodanine) | Not Typically Observed |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 130 - 140 |

Note: The specific assignments require 2D NMR techniques for confirmation.

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Rhodanine) | Stretching | 3100 - 3300 | Medium, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (Carbonyl) | Stretching | 1690 - 1720 | Strong |

| C=C (Aromatic) | Stretching | 1580 - 1620 | Medium |

| C=C (Vinyl) | Stretching | 1630 - 1650 | Medium |

| C=S (Thione) | Stretching | 1050 - 1250 | Medium |

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]+• | 237.00 | Molecular Ion |

| [M-CS]+• | 193.01 | Loss of Thiocarbonyl |

| [M-HOCS]+• | 176.00 | Loss of Hydroxythiophenol radical |

| [C₇H₅O]⁺ | 105.03 | Benzoyl Cation Fragment |

| [C₃H₂NOS₂]⁺ | 132.96 | Rhodanine Fragment |

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.[1]

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

The FID is then Fourier transformed to generate the frequency-domain NMR spectrum.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Sample Preparation:

-

For solid samples, a small amount of the powder is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

Alternatively, the sample can be prepared as a KBr pellet.[3]

Data Acquisition:

-

A background spectrum of the empty ATR crystal (or a blank KBr pellet) is recorded to subtract atmospheric and instrumental interferences.[4]

-

The sample is then scanned, and the resulting interferogram is recorded.

-

The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

-

For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized.

-

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL or less) and introduced into the ion source via direct infusion or after separation by liquid chromatography.[6]

Data Acquisition:

-

In the ion source, the sample molecules are ionized. In EI, a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[7] ESI involves the formation of ions from solution.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[8]

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and molecular information.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. mse.washington.edu [mse.washington.edu]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Crystal Structure of 5-(3-Hydroxybenzylidene)-rhodanine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural analysis, and potential biological significance of 5-(3-Hydroxybenzylidene)-rhodanine. While specific crystallographic data for this exact compound is not publicly available, this document details the established methodologies for its synthesis and characterization, presents the crystal structure of a closely related analog as a representative example, and discusses the known involvement of the rhodanine (B49660) scaffold in various signaling pathways.

Introduction

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The introduction of a substituted benzylidene moiety at the 5-position, as in this compound, is a common strategy to modulate the pharmacological properties of the core structure. These derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and enzyme inhibitory activities. The determination of their three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding their structure-activity relationships and for rational drug design.

Experimental Protocols

The synthesis of 5-benzylidene-rhodanine derivatives is typically achieved through a Knoevenagel condensation reaction. The following protocols are detailed general procedures that can be adapted for the synthesis and crystallization of this compound.

Synthesis of this compound

Principle: The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound (rhodanine) with an aldehyde (3-hydroxybenzaldehyde) in the presence of a basic catalyst.

Materials:

-

Rhodanine

-

Glacial Acetic Acid

-

Anhydrous Sodium Acetate (B1210297)

Procedure:

-

A mixture of rhodanine (1 equivalent) and 3-hydroxybenzaldehyde (1 equivalent) is dissolved in glacial acetic acid.

-

Anhydrous sodium acetate (1.5 equivalents) is added to the solution as a catalyst.

-

The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.

Single Crystal Growth

Principle: The slow evaporation of a saturated solution of the purified compound allows for the formation of high-quality single crystals suitable for X-ray diffraction.

Procedure:

-

The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at an elevated temperature to create a saturated solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

The container is left undisturbed for several days to weeks.

-

Well-formed single crystals are carefully selected for X-ray diffraction analysis.

X-ray Crystallographic Analysis

Principle: X-ray diffraction of a single crystal provides detailed information about the atomic arrangement within the crystal lattice, allowing for the determination of the precise molecular structure.

Procedure:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

The collected data are processed, including integration of reflection intensities and absorption corrections.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystal Structure Data

As the specific crystallographic data for this compound is not available, the data for a structurally related compound, (Z)-5-(4-nitrobenzylidene)-3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one , is presented below as a representative example.[1] This data provides insight into the typical bond lengths, angles, and crystal system for this class of molecules.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂O₃S₂ |

| Formula Weight | 306.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available in the provided abstract |

| b (Å) | Value not available in the provided abstract |

| c (Å) | Value not available in the provided abstract |

| α (°) | 90 |

| β (°) | Value not available in the provided abstract |

| γ (°) | 90 |

| Volume (ų) | Value not available in the provided abstract |

| Z | Value not available in the provided abstract |

| Temperature (K) | 100 |

| Radiation | CuKα |

| Configuration | The exocyclic double bond has a Z-configuration.[1] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a 5-benzylidene-rhodanine derivative to its structural elucidation.

Caption: Experimental workflow for the synthesis and structural analysis of 5-benzylidene-rhodanine derivatives.

Involvement in Signaling Pathways

While specific signaling pathways for this compound have not been identified, the broader class of rhodanine derivatives has been extensively studied as inhibitors of various enzymes that are key components of cellular signaling cascades.

Rhodanine-containing compounds have been reported to target a range of proteins involved in signal transduction, including:

-

Protein Tyrosine Phosphatases (PTPs): Some rhodanine derivatives have shown inhibitory activity against PTPs, which are crucial regulators of signaling pathways involved in cell growth, differentiation, and metabolism.

-

Kinases: Various kinases, which are central to most signaling pathways, have been identified as targets for rhodanine-based inhibitors.

-

Other Enzymes: Rhodanine derivatives have also been investigated as inhibitors of other enzymes that play roles in signaling, such as aldose reductase.

The therapeutic potential of rhodanine derivatives often stems from their ability to modulate these signaling pathways, which can be dysregulated in diseases like cancer and diabetes. The 3-hydroxy-benzylidene substituent in the target molecule of this guide likely influences its binding affinity and selectivity for specific protein targets within these pathways. Further research is required to elucidate the precise molecular targets and the specific signaling pathways modulated by this compound.

Conclusion

This compound is a member of a pharmacologically significant class of compounds. While its specific crystal structure remains to be publicly detailed, this guide provides the necessary theoretical and practical framework for its synthesis, crystallization, and structural analysis based on established methods for analogous compounds. The rhodanine scaffold's known interaction with key signaling proteins suggests that this compound holds potential for further investigation as a modulator of cellular signaling pathways, making it a molecule of continued interest for researchers in drug discovery and development.

References

5-(3-Hydroxybenzylidene)-rhodanine: A Technical Guide to its Known Enzyme Targets and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Hydroxybenzylidene)-rhodanine is a synthetic compound belonging to the rhodanine (B49660) family, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Rhodanine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. These activities include but are not limited to anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the known and potential enzyme targets of this compound and its analogs, focusing on quantitative data for related compounds, detailed experimental protocols for target validation, and the signaling pathways implicated. While specific inhibitory data for this compound is not extensively available in the public domain, the information presented herein for structurally similar rhodanine derivatives provides a strong foundation for future research and drug development efforts.

Potential Enzyme Targets of Rhodanine Derivatives

Rhodanine-based compounds have been identified as inhibitors of several key enzymes implicated in various disease pathologies. The primary targets for rhodanine derivatives, and by extension potential targets for this compound, include Aldose Reductase, Carbonic Anhydrases, and α-Amylase.

Quantitative Inhibition Data for Rhodanine Derivatives

The following table summarizes the inhibitory activities of various rhodanine derivatives against these enzyme targets. It is important to note that these values are for analogs of this compound and should be considered as a reference for guiding future inhibitory studies of the title compound.

| Enzyme Target | Rhodanine Derivative | IC50 / Ki | Reference |

| Aldose Reductase (ALR2) | 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide (B32628) derivative (3f) | IC50: 0.12 ± 0.01 µM | [1] |

| Aldehyde Reductase (ALR1) | 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivative (3c) | Lower micromolar inhibition | [1] |

| Carbonic Anhydrase II (hCA II) | Rhodanine-benzylidene derivative (3b) | Ki: 9.8 µM | |

| Carbonic Anhydrase II (hCA II) | Rhodanine-benzylidene derivative (3j) | Ki: 46.4 µM | |

| α-Amylase | Rhodanine-benzamide derivative (7) | IC50: 11.01 ± 0.07 µM | |

| α-Amylase | Rhodanine-benzamide derivative (8) | IC50: 12.01 ± 0.07 µM |

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays of the key enzyme targets. These protocols can be adapted to evaluate the inhibitory potential of this compound.

General Experimental Workflow for Enzyme Inhibition Screening

The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors.

Aldose Reductase Inhibition Assay

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Human recombinant aldose reductase (ALR2)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)

-

This compound (test compound)

-

Epalrestat (positive control)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Sodium phosphate buffer

-

NADPH solution

-

Test compound at various concentrations (or positive control/vehicle)

-

Aldose reductase enzyme solution

-

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution (DL-glyceraldehyde).

-

Immediately measure the decrease in absorbance at 340 nm kinetically for a set duration (e.g., 10-15 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 400-405 nm.[2]

Materials:

-

Human carbonic anhydrase isoform (e.g., hCA I or hCA II)

-

p-Nitrophenyl acetate (pNPA)

-

Tris-SO4 buffer (e.g., 50 mM, pH 7.4)[2]

-

This compound (test compound)

-

Acetazolamide (positive control)[2]

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Carbonic anhydrase enzyme solution

-

Test compound at various concentrations (or positive control/vehicle)

-

-

Pre-incubate the mixture at room temperature for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the pNPA substrate solution.[2]

-

Measure the increase in absorbance at 400-405 nm kinetically for a set duration.[2]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 and/or Ki values from the inhibition data.

α-Amylase Inhibition Assay (DNSA Method)

Principle: α-Amylase hydrolyzes starch to produce reducing sugars. The amount of reducing sugars is quantified using 3,5-dinitrosalicylic acid (DNSA), which reacts with the reducing sugars to form a colored product that can be measured spectrophotometrically at 540 nm.[3][4]

Materials:

-

Porcine pancreatic α-amylase

-

Soluble starch solution (1% w/v)

-

Sodium phosphate buffer (e.g., 20 mM, pH 6.9 with 6 mM NaCl)[3]

-

This compound (test compound)

-

Acarbose (positive control)[3]

-

96-well microplate

-

Microplate spectrophotometer

-

Water bath

Procedure:

-

Prepare a stock solution of the test compound and positive control.

-

In a 96-well plate, add the following to each well:

-

α-amylase solution

-

Test compound at various concentrations (or positive control/vehicle)

-

-

Pre-incubate the plate at 37°C for 10 minutes.[3]

-

Add the starch solution to each well to start the reaction and incubate at 37°C for 20 minutes.[3]

-

Stop the reaction by adding the DNSA reagent to each well.[3]

-

Heat the plate in a boiling water bath for 5 minutes to allow for color development.[3]

-

Cool the plate to room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways

The enzyme targets of rhodanine derivatives are involved in critical signaling and metabolic pathways. Understanding these pathways provides context for the therapeutic potential of inhibitors like this compound.

Polyol Pathway and Diabetic Complications

Aldose reductase is the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol. This process contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.

pH Regulation and Carbonic Anhydrases

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport. In certain cancers, the overexpression of specific carbonic anhydrase isoforms (e.g., CA IX and CA XII) contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.

Conclusion

While direct experimental evidence for the enzyme targets of this compound is currently limited, the extensive research on the rhodanine scaffold strongly suggests its potential as an inhibitor of aldose reductase, carbonic anhydrases, and α-amylase. The quantitative data for related compounds and the detailed experimental protocols provided in this guide offer a solid framework for researchers to investigate the therapeutic potential of this compound. Further studies are warranted to elucidate the specific inhibitory profile and mechanism of action of this compound, which could lead to the development of novel therapeutics for a range of diseases.

References

- 1. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

The Enduring Legacy of a Privileged Scaffold: A Technical Guide to Rhodanine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Since its discovery in 1877, the rhodanine (B49660) scaffold has emerged as a "privileged structure" in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and evolution of rhodanine derivatives in drug discovery. It covers the fundamental synthetic methodologies, key therapeutic applications, and a critical discussion of the challenges associated with this class of compounds, particularly their classification as Pan-Assay Interference Compounds (PAINS). Detailed experimental protocols for the synthesis and biological evaluation of rhodanine derivatives are provided, alongside a comprehensive summary of their quantitative structure-activity relationships. Signaling pathway and experimental workflow diagrams are included to offer a clear visual representation of the concepts discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the versatile rhodanine core.

A Historical Perspective: From Obscure Heterocycle to Privileged Scaffold

The journey of rhodanine began in 1877 when Polish-German biochemist Marceli Nencki first synthesized this 5-membered heterocyclic compound, naming it "Rhodaninsäure" (rhodanine acid) in reference to its synthesis from ammonium (B1175870) rhodanide (thiocyanate) and chloroacetic acid.[1] For many decades, rhodanine and its derivatives remained of primarily academic interest.

The turning point for rhodanine in medicinal chemistry came with the clinical introduction of Epalrestat (B1671369) , a rhodanine-3-acetic acid derivative, for the treatment of diabetic neuropathy.[2][3][4] This milestone sparked significant interest in the rhodanine core, leading to its recognition as a "privileged scaffold."[3][5][6][7] The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target, often with high affinity. The structural versatility of the rhodanine ring, with multiple sites for chemical modification, allows for the generation of large and diverse compound libraries, making it an attractive starting point for drug discovery campaigns.[2][6][8]

The Rhodanine Core: Structure and Synthesis

Rhodanine, chemically known as 2-thioxo-4-thiazolidinone, is a five-membered heterocyclic ring containing a thiazolidine (B150603) core.[1] Its structure features a reactive methylene (B1212753) group at the C-5 position, an imino group at the N-3 position, and a thiocarbonyl group at the C-2 position, all of which are amenable to chemical modification.

General Synthetic Methodologies

The synthesis of rhodanine and its derivatives can be achieved through several well-established methods.

2.1.1. Nencki's Original Synthesis

The classical synthesis of the rhodanine core, as first reported by Nencki, involves the reaction of ammonium thiocyanate (B1210189) with chloroacetic acid in water.[1]

2.1.2. Dithiocarbamate (B8719985) Method

An alternative and widely used method for the preparation of the rhodanine nucleus involves the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds through a dithiocarbamate intermediate.[1]

2.1.3. Knoevenagel Condensation for C-5 Substituted Derivatives

The most common strategy for introducing diversity to the rhodanine scaffold is the Knoevenagel condensation of the rhodanine core with various aldehydes or ketones.[9] This reaction, typically catalyzed by a weak base, targets the active methylene group at the C-5 position, leading to the formation of 5-arylidene or 5-alkylidene rhodanine derivatives.[3][5]

Logical Workflow for Rhodanine Derivative Synthesis```dot

Therapeutic Applications and Biological Activities

Rhodanine derivatives have been investigated for a wide array of therapeutic applications, demonstrating a remarkable range of biological activities.

[2][10][11][12]#### 3.1. Enzyme Inhibition

A significant portion of the research on rhodanine derivatives has focused on their ability to inhibit various enzymes implicated in disease pathogenesis.

3.1.1. Aldose Reductase Inhibition and Diabetic Complications

Epalrestat, the flagship rhodanine-based drug, is an inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. U[3][4]nder hyperglycemic conditions, this pathway contributes to the development of diabetic complications such as neuropathy, nephropathy, and retinopathy.

[13]Aldose Reductase (Polyol) Pathway

Caption: The polyol pathway and the site of action of Epalrestat.

3.1.2. Other Enzyme Targets

Rhodanine derivatives have shown inhibitory activity against a diverse range of other enzymes, including:

-

JNK-stimulating phosphatase-1 (JSP-1): A dual-specificity phosphatase involved in inflammatory and proliferative disorders. *[14][15] PRL-3: A phosphatase implicated in cancer metastasis. *[16] Protein Tyrosine Phosphatase 1B (PTP1B): A key negative regulator of insulin (B600854) signaling, making it a target for diabetes and obesity. *[17] Carbonic Anhydrases: Involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer. *[18] Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR): A target for the development of new antimalarial drugs. *[19] Hepatitis C Virus (HCV) NS5B Polymerase: A crucial enzyme for viral replication. *[9] HIV-1 Integrase: An essential enzyme for the integration of the viral genome into the host cell's DNA.

[20]#### 3.2. Anticancer Activity

Numerous studies have highlighted the potential of rhodanine derivatives as anticancer agents. T[2][4]hey have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. T[4]he anticancer mechanisms are often linked to the inhibition of protein kinases and other signaling proteins crucial for cancer cell survival and proliferation.

Antimicrobial and Antiviral Activity

The rhodanine scaffold has also been explored for the development of antimicrobial and antiviral agents. D[2][21]erivatives have been reported to possess activity against various bacteria, fungi, and viruses.

[9][22]### 4. Quantitative Data Summary

The following tables summarize the reported biological activities of selected rhodanine derivatives against various targets.

Table 1: Anticancer Activity of Rhodanine Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Benzimidazole-rhodanine conjugate 32 | HL-60 | 0.21 | |

| Benzimidazole-rhodanine conjugate 32 | MDA-MB-201 | 0.33 | |

| Benzimidazole-rhodanine conjugate 32 | Raji | 1.23 | |

| Benzimidazole-rhodanine conjugate 32 | A549 | 2.67 | |

| Sorafenib analog 25 | A549 | 0.8 | |

| Sorafenib analog 25 | H460 | 1.3 | |

| Sorafenib analog 25 | HT29 | 2.8 | |

| Rhodanine-piperazine hybrid 17 | MDA-MB-468 | 58 | |

| Rhodanine-piperazine hybrid 17 | MDA-MB-231 | 118 |

Table 2: Enzyme Inhibitory Activity of Rhodanine Derivatives

| Compound/Derivative | Target Enzyme | IC50/Ki (µM) | Reference |

| Compound 5e | PRL-3 | 0.9 (IC50) | |

| Compound 10b | PTP1B | 0.36 (IC50) | |

| Rhodanine-linked benzenesulfonamide (B165840) 7h | hCA I | 0.0224 (Ki) | |

| Rhodanine-linked benzenesulfonamide 9d | hCA I | 0.0358 (Ki) | |

| Rhodanine derivative IAd | OfChtI | 4.0 (Ki) | |

| Rhodanine derivative IBd | OfChtI | 2.2 (Ki) | |

| Rhodanine-3-acetamide 3f | Aldose Reductase | 0.12 (IC50) |

The PAINS in the Assay: A Critical Perspective

Despite the promising biological activities, the rhodanine scaffold, particularly 5-arylidenerhodanines, has been frequently flagged as a Pan-Assay Interference Compound (PAINS). P[23][24][25]AINS are compounds that tend to show activity in a wide range of high-throughput screening (HTS) assays through non-specific mechanisms, leading to a high rate of false positives.

[26][25]The concern with rhodanine derivatives stems from their potential to act as Michael acceptors, leading to covalent modification of proteins, their tendency to form aggregates that non-specifically inhibit enzymes, and their potential to interfere with assay readouts due to their color.

[26][23][24]However, there is an ongoing debate in the medicinal chemistry community regarding the blanket labeling of all rhodanine derivatives as PAINS. I[7]t is argued that the context of the entire molecule is crucial and that not all rhodanine-containing compounds are promiscuous. E[7][27]xperimental validation is essential to distinguish true hits from assay artifacts. Many well-characterized and selective rhodanine-based inhibitors have been developed, demonstrating that with careful design and rigorous evaluation, this scaffold can yield valuable therapeutic leads.

[7]#### Workflow for High-Throughput Screening and Hit Validation

Caption: A workflow for HTS and hit validation to mitigate PAINS.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of rhodanine derivatives.

Synthesis of 5-Arylidenerhodanine Derivatives via Knoevenagel Condensation

Objective: To synthesize a 5-substituted rhodanine derivative using a Knoevenagel condensation reaction.

Materials:

-

Rhodanine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Glacial acetic acid

Procedure:

-

Dissolve rhodanine (1 equivalent) and the aromatic aldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to obtain the pure 5-arylidenerhodanine derivative.

-

Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a rhodanine derivative against aldose reductase.

Materials:

-

Partially purified aldose reductase from rat lens

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)

-

Test compound (rhodanine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the partially purified aldose reductase enzyme in a cuvette.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). A control reaction without the inhibitor should be run in parallel.

-

Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) due to the oxidation of NADPH to NADP+.

-

The rate of the reaction is proportional to the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

JNK Signaling Pathway Visualization

Caption: Simplified JNK signaling pathway and the role of JSP-1.

Conclusion and Future Directions

The rhodanine scaffold has undeniably carved a significant niche in the landscape of drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives continue to make it an attractive starting point for the development of novel therapeutic agents. While the PAINS controversy necessitates a cautious and rigorous approach to hit validation, the clinical success of Epalrestat and the vast body of research on other rhodanine derivatives underscore the immense potential of this privileged structure.

Future research in this area will likely focus on several key aspects:

-

Rational Design: Moving beyond high-throughput screening towards more rational, structure-based design of selective inhibitors for specific targets.

-

Addressing PAINS: Developing computational and experimental strategies to better predict and filter out promiscuous rhodanine derivatives early in the drug discovery process.

-

Exploring New Biological Space: Investigating the potential of rhodanine derivatives against novel and challenging therapeutic targets.

-